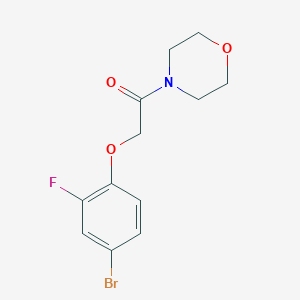
2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H13BrFNO3 and its molecular weight is 318.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one, also known by its CAS number 1197501-92-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure, featuring a morpholine moiety and a halogenated phenyl group, suggests possible interactions with various biological targets, particularly in the context of cancer and metabolic diseases.
The molecular formula for this compound is C12H13BrFNO3, with a molecular weight of approximately 318.14 g/mol. The compound is characterized by its unique functional groups that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrFNO3 |
| Molecular Weight | 318.14 g/mol |
| CAS Number | 1197501-92-0 |
| Structure | Structure |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical regulators in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in conditions such as cancer and diabetes.
Inhibition of Protein Tyrosine Phosphatases
Recent studies have shown that compounds similar to this compound can effectively inhibit PTPs, which are involved in insulin signaling pathways. For instance, research on related compounds demonstrated their potential to enhance insulin-stimulated Akt phosphorylation levels in HepG2 cells, indicating a role in combating insulin resistance .
Case Study 1: Antitumor Activity
A study investigating the antitumor properties of compounds structurally similar to this compound found that these compounds exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis through the activation of intrinsic pathways .
Case Study 2: Metabolic Effects
Another investigation focused on the metabolic implications of PTP inhibition by compounds similar to this one. It was found that these compounds could reverse diabetes symptoms in murine models by enhancing insulin signaling pathways, thus demonstrating their potential as therapeutic agents for metabolic disorders .
Propiedades
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXOOLSNFXBXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













